molecular formula C10H13N3O3 B14905036 2-(2-(2-Hydroxyethoxy)ethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2h)-one

2-(2-(2-Hydroxyethoxy)ethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2h)-one

Cat. No.: B14905036
M. Wt: 223.23 g/mol
InChI Key: YLRXZALUCNIKNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(2-Hydroxyethoxy)ethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2h)-one is a compound belonging to the class of triazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused to a pyridine ring, with a hydroxyethoxyethyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-Hydroxyethoxy)ethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2h)-one typically involves the reaction of triazolopyridine derivatives with hydroxyethoxyethyl groups under specific conditions. One common method involves the use of triazolopyridinium tetrafluoroborates reacting with rhodium or palladium complexes under mild basic conditions (e.g., triethylamine in tetrahydrofuran at room temperature) to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-Hydroxyethoxy)ethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2h)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxyethyl side chain can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethoxyethyl side chain can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the triazole ring.

Mechanism of Action

The mechanism of action of 2-(2-(2-Hydroxyethoxy)ethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2h)-one involves its interaction with molecular targets such as c-Met kinase. The compound inhibits the kinase activity, leading to reduced cancer cell proliferation and induction of apoptosis. The triazole ring plays a crucial role in binding to the kinase active site, disrupting its function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(2-Hydroxyethoxy)ethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2h)-one is unique due to its specific structure, which combines a triazole ring with a pyridine ring and a hydroxyethoxyethyl side chain

Properties

Molecular Formula

C10H13N3O3

Molecular Weight

223.23 g/mol

IUPAC Name

2-[2-(2-hydroxyethoxy)ethyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one

InChI

InChI=1S/C10H13N3O3/c14-6-8-16-7-5-13-10(15)12-4-2-1-3-9(12)11-13/h1-4,14H,5-8H2

InChI Key

YLRXZALUCNIKNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN(C(=O)N2C=C1)CCOCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.